molecular formula C22H23N3O5 B2368496 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 941961-28-0

4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2368496
CAS No.: 941961-28-0
M. Wt: 409.442
InChI Key: KRYNNFXUGGPPOF-UHFFFAOYSA-N
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Description

“4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one” is a complex organic compound that belongs to the class of oxadiazoles and pyrrolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests it may have interesting properties worth exploring in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the dimethoxyphenyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the pyrrolidinone ring: This can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

    Attachment of the ethoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Optimization of catalysts and solvents to improve yield and reduce waste.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions might target the oxadiazole ring, potentially opening it to form amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer activities.

    Biochemical Studies: Used as a probe to study enzyme interactions or receptor binding.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible use in the treatment of diseases due to its biological activity.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one” would depend on its specific biological activity. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
  • 4-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Uniqueness

  • Structural Differences : The presence of the ethoxy group in “4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one” may impart unique chemical and biological properties.
  • Biological Activity : Differences in biological activity due to variations in molecular structure.

This article provides a comprehensive overview of the compound “this compound” based on general knowledge of similar compounds. For more specific information, detailed experimental data and research studies would be required.

Properties

IUPAC Name

4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-4-29-16-7-5-15(6-8-16)25-13-14(11-20(25)26)22-23-21(24-30-22)18-10-9-17(27-2)12-19(18)28-3/h5-10,12,14H,4,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYNNFXUGGPPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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